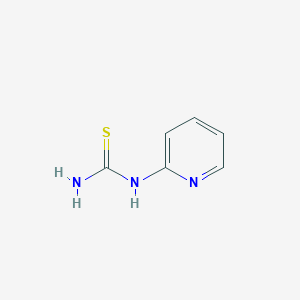

1-(Pyridin-2-yl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

pyridin-2-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-6(10)9-5-3-1-2-4-8-5/h1-4H,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUHLANJIVXTRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363424 | |

| Record name | 2-pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14294-11-2 | |

| Record name | 14294-11-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Pyridyl)-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 1-(Pyridin-2-yl)thiourea

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(Pyridin-2-yl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document outlines a reliable, field-proven synthetic protocol, explains the underlying chemical principles, and details the analytical techniques required for structural elucidation and purity confirmation. The methodologies are presented with an emphasis on causality, ensuring that researchers can not only replicate the procedures but also adapt them based on a solid understanding of the reaction dynamics and characterization principles.

Introduction: The Significance of Pyridyl-Thiourea Scaffolds

Thiourea derivatives are a versatile class of organic compounds characterized by the N-C(=S)-N linkage. The replacement of the oxygen atom in urea with a sulfur atom significantly alters the molecule's electronic properties and hydrogen-bonding capabilities, making thioureas valuable ligands, organocatalysts, and, most notably, pharmacophores.[1] The incorporation of a pyridine ring, as in this compound, introduces a key heterocyclic motif prevalent in numerous biologically active molecules. The pyridine nitrogen can act as a hydrogen bond acceptor and a coordination site for metal ions, enhancing the compound's potential for molecular recognition and interaction with biological targets.[2]

Consequently, pyridyl-thiourea derivatives are investigated for a wide range of therapeutic applications, including antibacterial, antifungal, and anticancer activities.[1][3] A thorough understanding of their synthesis and a rigorous characterization are the foundational pillars for any subsequent research and development in these fields.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the reaction of 2-aminopyridine with an isothiocyanate precursor. A common and reliable method involves the use of benzoyl isothiocyanate, which reacts with the primary amine to form an intermediate, 1-benzoyl-3-(pyridin-2-yl)thiourea. This intermediate is then hydrolyzed under basic conditions to yield the final product.

Mechanistic Rationale and Causality

The synthetic pathway is a two-step process:

-

Acyl-Thiourea Formation: 2-Aminopyridine acts as a nucleophile, with the exocyclic amino group attacking the electrophilic carbon of benzoyl isothiocyanate. This addition reaction is efficient and typically proceeds smoothly in a suitable polar aprotic solvent like acetone.[4]

-

Hydrolysis (De-benzoylation): The subsequent removal of the benzoyl protecting group is accomplished via saponification using an aqueous base, such as sodium hydroxide in methanol.[5] The hydroxide ion attacks the electrophilic carbonyl carbon of the benzoyl group, leading to the cleavage of the amide bond and formation of the deprotected thiourea and sodium benzoate as a byproduct. Heating the mixture to reflux ensures the reaction goes to completion.[5]

This two-step approach is often preferred because benzoyl isothiocyanate is a stable, easily handled reagent, and the intermediate is typically a solid that can be isolated and purified before the final deprotection step, ensuring a high-purity final product.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

2-Aminopyridine

-

Benzoyl isothiocyanate

-

Acetone

-

Methanol

-

1N Sodium Hydroxide (NaOH) solution

-

Deionized water

Procedure:

Step 1: Synthesis of 1-Benzoyl-3-(pyridin-2-yl)thiourea

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminopyridine (e.g., 5.0 g, 53.1 mmol) in 40 mL of acetone.

-

Cool the flask in an ice bath to 0°C.

-

To the stirred solution, add benzoyl isothiocyanate (e.g., 8.66 g, 53.1 mmol) dropwise over 15 minutes, ensuring the temperature remains below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash it with a small amount of cold acetone to remove any unreacted starting materials.

-

Dry the solid intermediate product under vacuum.

Step 2: Synthesis of this compound

-

Suspend the dried 1-benzoyl-3-(pyridin-2-yl)thiourea (e.g., 10.0 g, 38.8 mmol) in 80 mL of methanol in a 250 mL round-bottom flask.

-

Add 40 mL of 1 N aqueous NaOH solution to the suspension while stirring.[5]

-

Heat the mixture to reflux and maintain reflux for 1 hour.[5] The suspension should dissolve to form a clear solution.

-

After 1 hour, cool the reaction mixture to room temperature. A white solid will precipitate.

-

Collect the white solid by vacuum filtration.

-

Wash the solid thoroughly with deionized water to remove sodium benzoate and any remaining NaOH.

-

Dry the crude product in a desiccator over P₂O₅. For higher purity, the product can be recrystallized from methanol.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Summary of Characterization Data

| Parameter | Technique | Expected Result |

| Physical Form | Visual Inspection | White to off-white solid/powder |

| Melting Point | Melting Point Apparatus | 148-150 °C |

| Molecular Formula | - | C₆H₇N₃S |

| Molecular Weight | - | 153.21 g/mol |

| Molecular Ion (M+) | Mass Spectrometry (EI/ESI) | m/z = 153 (or 154 for [M+H]⁺) |

| ¹H NMR | 400 MHz, DMSO-d₆ | See Section 3.3 for details |

| ¹³C NMR | 100 MHz, DMSO-d₆ | See Section 3.4 for details |

| FT-IR | KBr Pellet/ATR | See Section 3.5 for details |

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting point within the literature range suggests a pure compound.

-

Expected Value: 148-150 °C.

-

Protocol: A small amount of the dried, recrystallized solid is packed into a capillary tube and the melting point is determined using a calibrated melting point apparatus with a slow heating rate (1-2 °C/min) near the expected melting range.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The spectrum is typically recorded in a deuterated solvent like DMSO-d₆, which can accommodate the N-H protons.[6][7]

-

N-H Protons: Two broad singlets are expected for the two different N-H protons of the thiourea group, likely in the range of δ 9.5-11.0 ppm. The exact chemical shift is sensitive to concentration and temperature.

-

Pyridine Ring Protons: The four protons on the pyridine ring will appear as distinct multiplets in the aromatic region (δ 7.0-8.5 ppm).

-

H6: This proton, adjacent to the ring nitrogen, will be the most deshielded and appear as a doublet.

-

H3, H4, H5: These protons will show complex splitting patterns (doublet, triplet of doublets, etc.) due to coupling with their neighbors.

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon atoms in the structure.

-

Thiourea Carbon (C=S): The most characteristic signal is that of the thione carbon, which is highly deshielded and expected to appear in the range of δ 175-185 ppm.[3]

-

Pyridine Ring Carbons: Five distinct signals are expected for the pyridine ring carbons, typically appearing between δ 110-160 ppm. The carbon attached to the thiourea nitrogen (C2) and the carbon adjacent to the ring nitrogen (C6) will have characteristic shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule based on their vibrational frequencies.

-

N-H Stretching: A broad band or multiple sharp peaks in the range of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the thiourea moiety.

-

C=S Stretching: The thioamide band, which has a significant contribution from the C=S stretch, typically appears in the range of 1300-1400 cm⁻¹ and 700-850 cm⁻¹. This vibration is often coupled with other vibrations, making it less distinct than a C=O stretch.

-

C-N Stretching: Strong bands in the 1450-1550 cm⁻¹ region are characteristic of the C-N stretching within the thioamide group.

-

Aromatic C=C and C=N Stretching: Sharp peaks around 1580-1610 cm⁻¹ are indicative of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

-

Expected Molecular Ion: For this compound (C₆H₇N₃S), the expected monoisotopic mass is 153.04. In electron ionization (EI), a molecular ion peak (M⁺) would be observed at m/z 153. In electrospray ionization (ESI) positive mode, the protonated molecule ([M+H]⁺) would be observed at m/z 154.

Conclusion

This guide has detailed a robust and reproducible method for the synthesis of this compound, grounded in established chemical principles. The provided step-by-step protocol, coupled with a comprehensive characterization workflow, equips researchers with the necessary tools to produce and validate this important chemical scaffold with a high degree of confidence. The successful synthesis and rigorous verification of this compound are the critical first steps for its application in drug discovery, catalysis, and materials science.

References

-

ResearchGate. Synthesis of pyridine pyrimidine thiourea compounds 4a–4r. Available from: [Link]

-

National Institutes of Health (NIH). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available from: [Link]

-

National Institutes of Health (NIH). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Available from: [Link]

-

ACS Publications. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Available from: [Link]

-

MDPI. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Available from: [Link]

-

Royal Society of Chemistry. Recent Advancement in the Synthesis of Isothiocyanates. Available from: [Link]

-

ResearchGate. One-Step Synthesis of 1-(4,5-Diphenylpyrimidin-2-yl)thiourea. Available from: [Link]

-

National Institutes of Health (NIH). A mild, catalyst-free synthesis of 2-aminopyridines. Available from: [Link]

- Google Patents. US20060047124A1 - Process for preparing 2-aminopyridine derivatives.

-

PubMed. Reactions of 2-amino-2-thiazolines with isocyanates and isothiocyanates. Chemical and computational studies on the regioselectivity, adduct rearrangement, and mechanistic pathways. Available from: [Link]

-

MDPI. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Available from: [Link]

-

ResearchGate. 1H-NMR spectra of the thiourea derivatives. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Antibacterial Studies of Some Metal Complexes of N-DI (Pyridin-2-YL) Thiourea Derivatives. Available from: [Link]

-

PubMed. Preparation of 2-aminopyridoimidazoles and 2-aminobenzimidazoles via phosphorus oxychloride-mediated cyclization of aminoureas. Available from: [Link]

- Google Patents. CN1539822A - Method for preparing 2-aminopyridine and its alkyl derivatives.

-

MDPI. Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Available from: [Link]

-

ResearchGate. Theoretical and experimental investigation of pyridyl-thiourea derivatives as ionophores for Cu(II) ion detection. Available from: [Link]

Sources

An In-Depth Technical Guide to 1-(Pyridin-2-yl)thiourea: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 1-(Pyridin-2-yl)thiourea, a versatile heterocyclic compound with significant applications in coordination chemistry and drug discovery. Tailored for researchers, medicinal chemists, and professionals in pharmaceutical development, this document delves into the molecule's fundamental properties, synthesis, spectroscopic characterization, and its emerging role in the development of novel therapeutic agents.

Core Molecular Attributes of this compound

This compound is a bifunctional organic molecule incorporating a pyridine ring and a thiourea moiety. This unique structural arrangement imparts a rich chemical reactivity and a predisposition for diverse biological activities.

Molecular Formula and Weight

The chemical formula for this compound is C₆H₇N₃S . Its molecular weight is approximately 153.21 g/mol .

Structural and Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding its behavior in various chemical and biological systems, including solubility, membrane permeability, and receptor-ligand interactions.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃S | N/A |

| Molecular Weight | 153.21 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Melting Point | 148-150 °C | N/A |

| Boiling Point | ~298.7 °C | N/A |

| LogP | 0.7371 | N/A |

| Topological Polar Surface Area (TPSA) | 50.94 Ų | N/A |

| Hydrogen Bond Donors | 2 | N/A |

| Hydrogen Bond Acceptors | 2 | N/A |

Synthesis and Spectroscopic Characterization

The synthesis of this compound and its derivatives is a critical aspect of its study and application. This section outlines a general, yet robust, synthetic protocol and the key spectroscopic techniques for its characterization.

Synthetic Workflow

The most common and efficient method for the synthesis of this compound involves the reaction of 2-aminopyridine with a suitable isothiocyanate precursor. A generalized workflow is depicted below:

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

2-Aminopyridine

-

Benzoyl isothiocyanate

-

Acetone

-

Sodium hydroxide (NaOH) solution (e.g., 1 M)

-

Deionized water

-

Ethanol or other suitable recrystallization solvent

Procedure:

-

Step 1: Formation of the Benzoylthiourea Intermediate. To a stirred solution of 2-aminopyridine in acetone at 0 °C, add benzoyl isothiocyanate dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

The resulting solid precipitate, 1-benzoyl-3-(pyridin-2-yl)thiourea, is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.[1]

-

Step 2: Hydrolysis to this compound. Suspend the 1-benzoyl-3-(pyridin-2-yl)thiourea intermediate in a suitable solvent such as methanol.

-

Add an aqueous solution of sodium hydroxide and reflux the mixture for 1-2 hours.

-

After cooling, the product, this compound, precipitates and is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent like ethanol to yield the final product.

Spectroscopic Characterization

The structural integrity and purity of synthesized this compound are confirmed using various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

The FT-IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3100 | N-H stretching vibrations (amine and amide) |

| 1620 - 1580 | N-H bending vibrations |

| 1590 - 1450 | C=C and C=N stretching vibrations (pyridine ring) |

| 1550 - 1480 | Thioamide I band (mixed C-N stretching and N-H bending) |

| 1350 - 1250 | Thioamide II band (mixed C-N stretching and N-H bending) |

| ~750 | C=S stretching vibration |

Note: The exact peak positions can vary depending on the sample preparation method (e.g., KBr pellet, Nujol mull).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. The chemical shifts are influenced by the electronic environment of the protons and carbon atoms.

¹H NMR (in DMSO-d₆):

-

δ 9.8-10.2 ppm (br s, 1H): NH proton adjacent to the pyridine ring.

-

δ 8.2-8.4 ppm (d, 1H): Proton at position 6 of the pyridine ring.

-

δ 7.7-7.9 ppm (t, 1H): Proton at position 4 of the pyridine ring.

-

δ 7.0-7.2 ppm (d, 1H): Proton at position 3 of the pyridine ring.

-

δ 6.9-7.1 ppm (t, 1H): Proton at position 5 of the pyridine ring.

-

δ 9.6-9.9 ppm (br s, 2H): NH₂ protons of the thiourea group.

¹³C NMR (in DMSO-d₆):

-

δ ~180 ppm: C=S (thiocarbonyl carbon).

-

δ ~152 ppm: Carbon at position 2 of the pyridine ring.

-

δ ~148 ppm: Carbon at position 6 of the pyridine ring.

-

δ ~138 ppm: Carbon at position 4 of the pyridine ring.

-

δ ~118 ppm: Carbon at position 5 of the pyridine ring.

-

δ ~112 ppm: Carbon at position 3 of the pyridine ring.

Applications in Drug Discovery and Development

The unique structural features of this compound and its derivatives have positioned them as promising scaffolds in medicinal chemistry. The presence of the pyridine ring, a common motif in many pharmaceuticals, combined with the versatile coordination and hydrogen bonding capabilities of the thiourea group, allows for interaction with a variety of biological targets.

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyridyl-thiourea derivatives. These compounds have demonstrated cytotoxic activity against a range of cancer cell lines.[2][3]

Mechanism of Action:

The anticancer mechanism of action for pyridyl-thiourea derivatives is often multi-faceted and can include:

-

Kinase Inhibition: Several studies have shown that these compounds can act as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis. For instance, derivatives have been reported to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mitogen-activated protein kinase-activated protein kinase 2 (MK-2).[4][5]

-

Enzyme Inhibition: Pyridyl-thiourea derivatives have also been investigated as inhibitors of other enzymes, such as carbonic anhydrases, which are involved in pH regulation and are often overexpressed in tumors.[6]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[3]

Caption: Potential anticancer mechanisms of pyridyl-thiourea derivatives.

Antimicrobial Activity

The thiourea scaffold is known to be present in compounds with antimicrobial properties. Pyridyl-thiourea derivatives have been investigated for their activity against various bacterial and fungal strains. The proposed mechanisms often involve the disruption of microbial cell membranes or the inhibition of essential enzymes.[4]

Coordination Chemistry and Other Applications

Beyond its therapeutic potential, this compound is a valuable ligand in coordination chemistry.[7] The presence of multiple donor atoms (the pyridine nitrogen, the thiocarbonyl sulfur, and the amine nitrogens) allows it to form stable complexes with a wide range of metal ions. These metal complexes have applications in:

-

Catalysis: As catalysts in various organic transformations.

-

Materials Science: In the development of metal-organic frameworks (MOFs) and other coordination polymers with interesting structural and functional properties.

-

Analytical Chemistry: As selective reagents for the detection and quantification of metal ions.

Conclusion and Future Perspectives

This compound is a molecule of significant interest to the scientific community, bridging the fields of organic synthesis, coordination chemistry, and medicinal chemistry. Its straightforward synthesis and versatile chemical nature make it an attractive scaffold for the development of new compounds with tailored properties. In the realm of drug discovery, its derivatives have shown considerable promise as anticancer and antimicrobial agents, with ongoing research focused on elucidating their precise mechanisms of action and optimizing their therapeutic profiles. The continued exploration of this compound and its analogs is expected to yield novel insights and applications in both academic research and industrial development.

References

-

MySkinRecipes. This compound. [Link]

- El-Sayed, N. F., et al. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Molecules.

- Taylor, C. R., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Journal of Medicinal Chemistry.

- Samuel, J. (2018). Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. University of Kent.

- Gomółka, P., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Al-Omary, F. A. M., et al. (2011). A convenient synthesis of some diarylurea and thiourea derivatives as antimicrobial compounds. Journal of the Saudi Chemical Society.

- El-Gohary, N. S., & Shaaban, M. I. (2017). Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking. Chemistry Central Journal.

- Al-Masoudi, N. A. L., et al. (2017). Synthesis and Characterization of Some New Heterocyclic Thiourea Complexes of Platinum(II) and Palladium(II)

- Kumar, A., et al. (2018). One-Step Synthesis of 1-(4,5-Diphenylpyrimidin-2-yl)thiourea. Synfacts.

- Rehman, T., et al. (2017). Novel substituted 3-phenyl 1-(4-(5-bromopyridin-3-yl)-6-phenylpyrimidin-2-yl)-thiourea compounds as key small organic molecules for the potential treatment of type II diabetes mellitus: in vitro studies against yeast α-glucosidase. RSC Advances.

- Singh, P., et al. (2020). FTIR spectrum of thiourea.

- Singh, P., et al. (2020). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry.

- Abdel-Aziz, M., et al. (2018).

- Wiley-VCH GmbH. (2025). Thiourea. SpectraBase.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

Introduction: The Role of Thiourea Derivatives in Modern Research

An In-depth Technical Guide to 1-(Pyridin-2-yl)thiourea: Synthesis, Properties, and Applications

Thiourea and its derivatives represent a class of organic compounds that have garnered significant attention in medicinal chemistry, materials science, and agricultural research.[1][2] These molecules, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, are recognized as "privileged structures" in drug discovery.[3] Their unique ability to form stable complexes with metal ions, participate in extensive hydrogen bonding, and mimic biological functionalities makes them versatile scaffolds for developing novel therapeutic agents and functional materials.[3][4]

This guide focuses on a specific, highly functionalized derivative: N-(2-pyridinyl)thiourea , more systematically named This compound . We will explore its fundamental chemical properties, detail a robust synthetic protocol, and delve into its established and potential applications, providing researchers, scientists, and drug development professionals with a comprehensive technical resource.

Part 1: Nomenclature, Structure, and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The correct and unambiguous naming of a chemical entity is paramount for scientific communication. According to IUPAC nomenclature guidelines, the compound N-(2-pyridinyl)thiourea is named This compound .[5] This name clarifies that the pyridin-2-yl group is attached to one of the nitrogen atoms of the thiourea core.

The structure is notable for several key features:

-

Thiocarbonyl Group (C=S): This group is central to the molecule's reactivity and its ability to act as a ligand in coordination chemistry.

-

Pyridine Ring: The nitrogen atom within the pyridine ring introduces polarity and can act as a hydrogen bond acceptor.

-

Intramolecular Hydrogen Bonding: A significant structural feature of many 2-pyridylthioureas is the formation of an intramolecular hydrogen bond between the pyridine nitrogen and the adjacent N-H proton of the thiourea linkage.[6][7] This interaction imparts a degree of planarity and conformational rigidity to the molecule, which can be crucial for its binding to biological targets.

Below is a diagram illustrating this key intramolecular interaction.

Caption: Intramolecular hydrogen bonding in this compound.

Physicochemical Data

A summary of key quantitative data for this compound is provided below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃S | [5] |

| Molecular Weight | 153.21 g/mol | [5] |

| CAS Number | 14294-11-2 | [5][8] |

| Appearance | Solid | [5] |

| Melting Point | 148-150 °C | [5] |

| Boiling Point | 298.7 ± 32.0 °C (at 760 mmHg) | [5] |

| InChI Key | SLUHLANJIVXTRQ-UHFFFAOYSA-N | [5] |

Part 2: Synthesis and Characterization

Synthetic Rationale and Workflow

The most common and efficient method for synthesizing N-substituted thioureas is the reaction of an appropriate isothiocyanate with an amine.[1] For this compound, the logical pathway involves the reaction between 2-aminopyridine and a source of thiocyanic acid or an equivalent reagent. A widely used laboratory-scale method involves the in-situ generation of an acyl isothiocyanate followed by reaction with the amine and subsequent hydrolysis. A more direct route involves the reaction of 2-aminopyridine with ammonium thiocyanate under acidic conditions.

The overall workflow can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a representative synthesis adapted from established methods for similar thiourea derivatives.

Objective: To synthesize this compound from 2-aminopyridine.

Materials:

-

2-Aminopyridine

-

Ammonium thiocyanate (NH₄SCN)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Deionized water

-

Standard reflux apparatus, magnetic stirrer, filtration equipment.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 2-aminopyridine (1.0 eq) and ammonium thiocyanate (1.1 eq).

-

Acidification: Slowly add a solution of concentrated HCl (2.0 eq) in water. The addition should be done carefully in a fume hood as the reaction can be exothermic.

-

Reflux: Heat the resulting mixture to reflux using a heating mantle. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath. A precipitate should form.

-

Purification: Collect the crude solid product by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold ethanol to remove unreacted starting materials and inorganic salts.

-

Recrystallization: For further purification, recrystallize the crude product from a suitable solvent, such as ethanol, to yield pure this compound as a crystalline solid.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy. The ¹H NMR spectrum is expected to show characteristic downfield shifts for the N-H protons due to hydrogen bonding.[9]

Part 3: Applications in Drug Discovery and Beyond

This compound and its analogs are of significant interest to drug development professionals due to their wide range of biological activities.[10] The unique structural combination of a thiourea linker and a pyridine ring allows these molecules to interact with a variety of biological targets.

Medicinal Chemistry Applications

-

Anticancer and Anti-inflammatory Agents: Thiourea derivatives are widely investigated for their potential as anticancer and anti-inflammatory drugs.[8][10] The N-(2-pyridinyl) moiety is a common feature in many kinase inhibitors, where the pyridine nitrogen often forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding site.[11] While the thiourea itself is not a direct analog of the urea found in many clinical kinase inhibitors, its derivatives serve as important scaffolds for exploring this therapeutic space.

-

Antimicrobial Activity: The thiourea pharmacophore is present in several compounds with demonstrated antibacterial, antifungal, and antiviral properties.[3][4] These compounds can exert their effects through various mechanisms, including enzyme inhibition and metal chelation that disrupts essential microbial processes.

-

Enzyme Inhibition: The ability of the thiourea group to coordinate with metal ions makes its derivatives potent inhibitors of metalloenzymes. Furthermore, as mentioned, the pyridinyl-thiourea scaffold is a promising starting point for designing inhibitors of key signaling proteins like kinases.[11][12]

The conceptual interaction of a pyridinyl-containing inhibitor with a kinase hinge is depicted below.

Caption: Conceptual binding mode of a pyridinyl-thiourea scaffold in a kinase active site.

Other Scientific Applications

Beyond medicine, this compound has applications in other scientific fields:

-

Coordination Chemistry: It serves as an excellent ligand for forming complexes with various transition metals. These metal complexes are studied for their catalytic properties, magnetic behavior, and potential as therapeutic agents themselves.[8][13]

-

Agricultural Chemistry: Certain thiourea derivatives have been developed as herbicides and pesticides, highlighting the broad utility of this chemical class.[8]

-

Analytical Chemistry: The strong metal-binding affinity of the thiourea group allows these compounds to be used in analytical methods for the detection and quantification of heavy metal ions in environmental samples.[8]

Conclusion

This compound is more than a simple organic molecule; it is a versatile and powerful scaffold with significant relevance to modern chemical and biological sciences. Its straightforward synthesis, well-defined structure, and diverse reactivity make it an invaluable tool for researchers. For professionals in drug discovery, it represents a key pharmacophore whose potential is still being actively explored, offering promising avenues for the development of new therapies for a range of human diseases.

References

- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Semantic Scholar.

- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (n.d.). Scribd.

- Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (n.d.). Google.

- Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). MDPI.

- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (n.d.). PubMed Central.

- Synthesis and structures of two N,N -bis(2-pyridinyl)thioureas and N-(2-pyridinyl). (n.d.). University of Washington.

- Thiourea, N-(2-chlorophenyl)-N'-(3-methyl-2-pyridinyl)- | C13H12ClN3S | CID 2826557. (n.d.). PubChem.

- Synthesis and structures of two N, N′-bis(2-pyridinyl)thioureas and N-(2-pyridinyl)- N′-(benzoyl)thiourea | Request PDF. (n.d.).

- N-(2-Furoyl)-N′-(2-pyridyl)thiourea. (n.d.). PubMed Central.

- N-Propyl-N'-pyridin-4-ylthiourea - 32420-91-0. (n.d.). Vulcanchem.

- Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calcul

- Synthesis, Characterization and Antibacterial Studies of Some Metal Complexes of N-DI (Pyridin-2-YL) Thiourea Derivatives. (n.d.).

- N-(2-Pyridinyl)thiourea | 14294-11-2. (n.d.). J&K Scientific.

- Biological Applications of Thiourea Deriv

- This compound | 14294-11-2. (n.d.). Sigma-Aldrich.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 14294-11-2 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. N-(2-Furoyl)-N′-(2-pyridyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jk-sci.com [jk-sci.com]

- 9. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 10. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 11. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N-Propyl-N'-pyridin-4-ylthiourea (32420-91-0) for sale [vulcanchem.com]

- 13. researchgate.net [researchgate.net]

Foreword: The Significance of Thiourea Derivatives in Modern Research

An In-depth Technical Guide to the Physical Properties of 1-(Pyridin-2-yl)thiourea Crystal Powder

Thiourea and its derivatives represent a class of organic compounds of immense interest in medicinal chemistry and materials science.[1][2][3][4] Their versatile biological activities, including antibacterial, anticancer, and antiviral properties, stem from their unique structural features and ability to engage in specific interactions with biological targets like enzymes and proteins.[1][2][5] The this compound molecule, incorporating a pyridine ring, is a particularly compelling subject. The pyridine moiety can significantly influence the molecule's physicochemical properties, such as its coordination chemistry, hydrogen bonding capabilities, and ultimately, its pharmacological profile.

This guide provides a comprehensive exploration of the essential physical properties of this compound in its crystalline powder form. For researchers in drug discovery and materials science, a thorough understanding of these characteristics is not merely academic; it is the foundational data upon which successful development pipelines are built. We will delve into the crystallographic, spectroscopic, and thermal properties of this compound, presenting not just the data but the causality behind the experimental methodologies chosen for their elucidation.

Synthesis and Structural Elucidation

The journey into understanding a material's physical properties begins with its synthesis and the unambiguous confirmation of its molecular structure.

General Synthesis Pathway

This compound is typically synthesized via the reaction of an appropriate amine with an isothiocyanate.[3][6] A common and effective route involves the reaction of 2-aminopyridine with a suitable isothiocyanate precursor, such as benzoyl isothiocyanate, followed by hydrolysis.

A representative synthesis scheme is as follows:

-

Step 1: Formation of Benzoyl Isothiocyanate Adduct: 2-aminopyridine is dissolved in a suitable solvent like acetone. Benzoyl isothiocyanate is then added, often at a reduced temperature (e.g., 0 °C), and the mixture is stirred.[7]

-

Step 2: Hydrolysis: The resulting intermediate, 1-benzoyl-3-(pyridin-2-yl)thiourea, is then hydrolyzed, typically using an aqueous base such as sodium hydroxide in methanol, to yield the final this compound product.[8]

-

Purification: The crude product is purified through filtration, washing with water, and recrystallization from a suitable solvent (e.g., methanol) to obtain a crystalline powder suitable for characterization.[8]

Caption: General synthesis workflow for this compound.

Crystallographic Characterization: Powder X-Ray Diffraction (PXRD)

PXRD is an indispensable, non-destructive technique for characterizing the crystalline nature of a powder sample.[9][10] It provides a unique "fingerprint" based on the material's crystal lattice, allowing for phase identification, purity assessment, and determination of unit cell dimensions.[11][12]

The underlying principle is Bragg's Law (nλ = 2d sinθ), which relates the wavelength of incident X-rays (λ) to the spacing between crystal lattice planes (d) and the angle of diffraction (θ). When X-rays strike the crystal, constructive interference occurs only at specific angles where this condition is met, producing a characteristic diffraction pattern.[10]

Experimental Protocol: PXRD Analysis

-

Sample Preparation:

-

Ensure the this compound powder is finely ground to a uniform particle size to minimize preferred orientation effects.

-

Carefully load approximately 200 mg of the powder into a standard sample holder.

-

Use a flat edge, such as a glass microscope slide, to gently press the powder down, ensuring the surface is flat and flush with the top of the sample holder. This is critical for accurate 2θ angle measurements.[9] For smaller sample quantities (a few mg), a low-background holder, such as a zero-diffraction silicon plate, is utilized.[9]

-

-

Instrument Configuration:

-

Mount the sample holder onto the diffractometer stage.

-

Set the X-ray generator to standard operating conditions, typically 40 kV and 40 mA.[9]

-

Define the scan range for 2θ, for example, from 5° to 80°, to capture all significant diffraction peaks.

-

Select an appropriate step size and scan speed to ensure good data resolution and signal-to-noise ratio.

-

-

Data Analysis:

-

The instrument software plots the intensity of the diffracted X-rays versus the 2θ angle.

-

The resulting diffractogram is analyzed by identifying the angular positions (2θ) and intensities of the diffraction peaks.

-

This experimental pattern can be compared against databases to identify the crystalline phase or used to determine the unit cell parameters if the crystal structure is known.[9][11]

-

Interpreting Crystallographic Data

While single-crystal X-ray diffraction is required to solve a structure from first principles[9][13], PXRD provides crucial data. For thiourea derivatives, polymorphism—the ability to exist in multiple crystal forms—is a key consideration. Different polymorphs of the same compound can exhibit distinct physical properties, including solubility and stability. A related compound, 1-(4-methylpyridin-2-yl)thiourea, is known to exist in at least two polymorphic forms (1α and 1β) with different space groups and hydrogen bonding patterns.[14] Therefore, PXRD is essential to confirm the specific crystalline form of a given batch of this compound.

Spectroscopic Analysis

Spectroscopic techniques probe the interaction of electromagnetic radiation with the molecule, providing detailed insights into its structure and bonding.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[15] It works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of the molecule's bonds.[15]

Key Vibrational Modes for this compound: The FT-IR spectrum of this compound is expected to show characteristic peaks for the thiourea and pyridine moieties.

| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Reference |

| 3100-3400 | N-H (Thiourea) | Stretching | [1][4] |

| 3000-3100 | C-H (Aromatic) | Stretching | [1] |

| 1580-1600 | C=N (Pyridine Ring) | Stretching | [1] |

| 1200-1250 | C=S (Thioamide) | Stretching | [1] |

Experimental Protocol: FT-IR Analysis (KBr Pellet Method)

This method is a standard choice for analyzing solid powder samples. The sample is dispersed in a matrix of potassium bromide (KBr), which is transparent to infrared radiation.[16][17]

-

Sample Preparation:

-

Place approximately 1-2 mg of the this compound powder into an agate mortar.

-

Add approximately 100-200 mg of dry, spectroscopic-grade KBr powder.

-

Gently grind the two components together until a fine, homogeneous mixture is obtained.[16] Homogeneity is crucial for a clear spectrum.[16]

-

Transfer the mixture into a pellet die.

-

-

Pellet Formation:

-

Place the die into a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.[16]

-

-

Data Acquisition:

-

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample chamber.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).[18] The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure in solution by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).

-

¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms. Key signals would include the N-H protons of the thiourea group and the distinct aromatic protons of the pyridine ring.

-

¹³C NMR: Identifies the different carbon environments within the molecule. A key signal to identify is the C=S carbon of the thiourea group, which typically appears significantly downfield (e.g., ~181 ppm in a similar compound).[19]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve a few milligrams of the this compound powder in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[14][20] The choice of solvent is critical as it must dissolve the compound without its own signals obscuring important sample peaks.

-

Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument protocols.

-

Data Analysis: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra. Analyze the chemical shifts (δ), integration values (for ¹H), and coupling patterns to elucidate the structure.

Thermal Properties: Stability and Phase Transitions

Thermal analysis techniques are critical for determining the stability of a compound at different temperatures, identifying its melting point, and characterizing its decomposition profile.[21] This information is vital for drug development, where thermal stability affects formulation, storage, and shelf-life.

Caption: Experimental workflow for characterizing thiourea powder.

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[22] It is used to quantify mass loss associated with processes like desorption of water or solvents, and thermal decomposition.[23]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[24] It detects endothermic events (heat absorption), such as melting, and exothermic events (heat release), such as crystallization or decomposition.

Experimental Protocol: TGA/DSC Analysis

-

Sample Preparation: Accurately weigh a small amount of the this compound powder (typically 3-5 mg) into a TGA or DSC pan (e.g., aluminum or platinum).[24]

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the instrument.

-

Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate. This is crucial to prevent oxidative decomposition and ensure that observed mass loss is due to thermal degradation alone.[24]

-

Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 600 °C).[24]

-

-

Data Interpretation:

-

The TGA curve plots percent weight loss versus temperature. Sharp drops in weight indicate decomposition events.[22] Thiourea itself shows significant thermal degradation between 100 and 350°C.[25]

-

The DSC curve plots heat flow versus temperature. A sharp endothermic peak is indicative of the compound's melting point. Exothermic peaks may correspond to decomposition. Thermodynamic analysis of thiourea and its oxides has been used to determine kinetic parameters like activation energy for decomposition.[26]

-

Conclusion

The comprehensive physical characterization of this compound crystal powder is a multi-faceted process that provides critical data for its application in research and development. Through the systematic application of techniques like PXRD, FT-IR, NMR, and thermal analysis, we can confirm the identity, purity, crystalline form, molecular structure, and thermal stability of the compound. This guide has outlined not only the "what" but the "why" and "how" of these analytical procedures, providing a robust framework for researchers to generate reliable and reproducible data. This foundational knowledge is paramount for advancing the potential of this and other thiourea derivatives as valuable molecules in science and medicine.

References

-

Powder X-ray Diffraction Protocol/SOP. (n.d.). University of California, Santa Barbara, Department of Chemistry & Biochemistry. Retrieved from [Link]

-

Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (2022). DergiPark. Retrieved from [Link]

-

ExperimentPowderXRD Documentation. (2024). Emerald Cloud Lab. Retrieved from [Link]

-

IR Spectroscopy of Solids. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

-

Synthesis of pyridine pyrimidine thiourea compounds 4a–4r. (n.d.). ResearchGate. Retrieved from [Link]

-

Experimental methods for x-ray diffraction. (n.d.). Crystallographic Growth. Retrieved from [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Retrieved from [Link]

-

(PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (2022). ResearchGate. Retrieved from [Link]

-

Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. (2015). ResearchGate. Retrieved from [Link]

-

X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

-

SYNTHESIS, STRUCTURAL, PHISICO-CHEMICAL CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY SCREENING OF NEW THIOUREA DERIVATIVES. (2018). Farmacia Journal. Retrieved from [Link]

-

Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. (2020). ACS Publications. Retrieved from [Link]

-

Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A. (2020). Malvern Panalytical. Retrieved from [Link]

-

TGA curves recorded for a standard sample of thiourea and the as-obtained product. (2019). ResearchGate. Retrieved from [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. Retrieved from [Link]

-

Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. (2023). Egyptian Journal of Chemistry. Retrieved from [Link]

-

Synthesis and Crystal Structure Analysis of Thiourea-Pendant Pyridines. (2010). ResearchGate. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]

-

One-Step Synthesis of 1-(4,5-Diphenylpyrimidin-2-yl)thiourea. (2012). ResearchGate. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (n.d.). Auriga Research. Retrieved from [Link]

-

How Does FTIR Analysis Work? (2022). Innovatech Labs. Retrieved from [Link]

-

Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. (2023). National Institutes of Health. Retrieved from [Link]

-

Handbook of thermogravimetric system of minerals and its use in geological practice. (2004). Mária Földvári. Retrieved from [Link]

-

Thermogravimetric analysis. (n.d.). Wikipedia. Retrieved from [Link]

-

¹H-NMR spectra of the thiourea derivatives. (2015). ResearchGate. Retrieved from [Link]

-

Thermal Analysis. (2022). Chemistry LibreTexts. Retrieved from [Link]

-

A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (2023). MDPI. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) Theory and Applications. (n.d.). TA Instruments. Retrieved from [Link]

-

thiourea, N-methyl-N'-(2-methylphenyl)-N-[2-(2-pyridinyl)ethyl]-. (n.d.). SpectraBase. Retrieved from [Link]

-

1,3-Di-2-pyridylthiourea monohydrate. (2019). ResearchGate. Retrieved from [Link]

-

SYNTHESIS, GROWTH AND CHARACTERIZATION STUDIES OF THIOUREA PICRATE CRYSTAL. (2015). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]

-

Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. (n.d.). IOSR Journal. Retrieved from [Link]

-

Ultra-Violet and FTIR Spectroscopic Studies of Thiourea Single Crystals. (2023). JETIR.org. Retrieved from [Link]

-

Thermodynamic analysis of decomposition of thiourea and thiourea oxides. (2005). PubMed. Retrieved from [Link]

-

Thiourea. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

X-ray diffraction parameters for the measurement of single crystals of 11. (2014). ResearchGate. Retrieved from [Link]

-

¹H NMR (400 MHz, DMSO-d₆) spectra of thiourea (a) and NSA 08 (b). (2018). ResearchGate. Retrieved from [Link]

-

N-(2-Furoyl)-N′-(2-pyridyl)thiourea. (2008). ResearchGate. Retrieved from [Link]

-

Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. (2022). MDPI. Retrieved from [Link]

-

Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

This compound. (n.d.). Chemical-Suppliers.com. Retrieved from [Link]

-

FTIR Spectrum of thiourea. (2016). ResearchGate. Retrieved from [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. iosrjournals.org [iosrjournals.org]

- 5. Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. (4-Methyl-pyridin-2-yl)-thiourea synthesis - chemicalbook [chemicalbook.com]

- 9. mcgill.ca [mcgill.ca]

- 10. emeraldcloudlab.com [emeraldcloudlab.com]

- 11. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

- 12. Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns - Q&A | Malvern Panalytical [malvernpanalytical.com]

- 13. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 16. drawellanalytical.com [drawellanalytical.com]

- 17. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 18. jetir.org [jetir.org]

- 19. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]

- 20. mdpi.com [mdpi.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 23. aurigaresearch.com [aurigaresearch.com]

- 24. benchchem.com [benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Thermodynamic analysis of decomposition of thiourea and thiourea oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 1-(Pyridin-2-yl)thiourea in different solvents

An In-Depth Technical Guide to the Solubility of 1-(Pyridin-2-yl)thiourea for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This compound is a heterocyclic thiourea derivative of significant interest in medicinal chemistry and materials science. A comprehensive understanding of its solubility profile across various solvent systems is paramount for its synthesis, purification, formulation, and biological screening. This technical guide provides a deep dive into the theoretical and practical aspects of the solubility of this compound. We will explore the molecular determinants of its solubility, present a predictive framework for its behavior in common laboratory solvents, and provide a robust, step-by-step protocol for its empirical determination using the equilibrium shake-flask method coupled with UV-Vis spectroscopy. This document is intended to serve as a foundational resource for scientists engaged in research and development involving this versatile compound.

Introduction: The Significance of Solubility in the Application of this compound

Thiourea and its derivatives are a class of compounds renowned for their diverse biological activities and applications in chemical synthesis.[1][2] The introduction of a pyridine ring, as in this compound (Molecular Formula: C₆H₇N₃S, Molecular Weight: 153.21 g/mol ), creates a molecule with a unique electronic and structural profile, enhancing its potential as a scaffold in drug discovery.[3][4] The journey from a promising molecule in silico to a viable drug candidate or functional material is critically dependent on its physicochemical properties, chief among them being solubility.

Solubility dictates the bioavailability of a potential therapeutic agent, influences reaction kinetics during synthesis, and is a critical parameter in designing crystallization and purification processes.[5] For drug development professionals, poor aqueous solubility can be a significant hurdle, leading to low absorption and inadequate therapeutic efficacy. Therefore, a thorough characterization of a compound's solubility in a range of solvents—from polar protic to nonpolar aprotic—is not merely a routine measurement but a cornerstone of rational drug design and process development.

This guide provides the foundational knowledge and practical methodology required to confidently assess and understand the solubility of this compound.

Molecular Structure and Its Implications for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, from a chemical perspective, refers to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6] The molecular structure of this compound offers several key features that dictate its interactions.

-

The Thiourea Moiety (-NH-C(=S)-NH₂): This functional group is the primary driver of polarity. It features two N-H groups that act as effective hydrogen bond donors and a thiocarbonyl group (C=S) that can act as a hydrogen bond acceptor.[5] Thiourea itself is a polar molecule with good solubility in polar solvents like water and alcohols.[7][8]

-

The Pyridine Ring: This aromatic heterocycle introduces a degree of nonpolar character due to the π-system of the ring. However, the nitrogen atom in the pyridine ring is a Lewis base and can act as a hydrogen bond acceptor. Its presence can enhance solubility in polar solvents.

-

Intra- and Intermolecular Hydrogen Bonding: Crystal structure analysis of this compound reveals a network of intermolecular N-H···S hydrogen bonds that create stable, layered structures in the solid state.[9] An intramolecular N-H···N hydrogen bond is also present, stabilizing the molecular conformation.[9] To dissolve the compound, the solvent molecules must provide sufficient energy to overcome the lattice energy of this crystalline structure and form favorable solute-solvent interactions.

Based on this structural analysis, we can predict its general solubility behavior. The presence of multiple hydrogen bonding sites suggests good solubility in polar protic solvents. Its overall polarity also indicates likely solubility in polar aprotic solvents, while its partial nonpolar aromatic character may lead to limited solubility in purely nonpolar solvents.

Predicted Solubility Profile of this compound

While precise quantitative data for this compound is not widely published, we can construct a predictive solubility table based on its structural features and by analogy to thiourea and similar heterocyclic compounds. This table serves as a practical starting point for solvent selection in synthesis, purification, and screening assays.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Water | Sparingly Soluble | The thiourea group provides strong H-bonding capacity, but the pyridine ring adds nonpolar character, limiting high solubility. Solubility is expected to increase with temperature.[7] |

| Methanol / Ethanol | Soluble | The alkyl chains of the alcohols are less polar than water, better accommodating the pyridine ring, while the hydroxyl group readily interacts with the thiourea moiety. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a strong hydrogen bond acceptor and highly polar, making it an excellent solvent for polar compounds like thiourea derivatives. It is a common choice for stock solutions in biological screening. |

| Acetonitrile (ACN) | Moderately Soluble | Acetonitrile is polar but a weaker H-bond acceptor than DMSO. It should dissolve the compound, but likely to a lesser extent than DMSO. | |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a highly polar aprotic solvent capable of disrupting the intermolecular forces in the solid solute. | |

| Nonpolar | Toluene | Sparingly Soluble to Insoluble | The dominant polar nature of the thiourea group results in poor interaction with the nonpolar aromatic solvent. |

| Hexane / Diethyl Ether | Insoluble | The significant mismatch in polarity between the solute and these nonpolar solvents will result in negligible solubility.[8] |

Experimental Protocol: Quantitative Solubility Determination

To move from prediction to empirical data, a robust and reproducible experimental method is essential. The equilibrium shake-flask method is a gold standard for determining solubility.[5] The concentration of the dissolved compound can then be accurately measured using UV-Vis spectroscopy, as thiourea and its derivatives possess strong UV absorbance.[10][11]

Rationale for Method Selection

-

Equilibrium Method: The shake-flask technique ensures that the solvent is truly saturated with the solute, providing a thermodynamically accurate measurement of solubility at a given temperature.

-

UV-Vis Spectroscopy: This analytical method is rapid, sensitive, and widely available. This compound is expected to have a distinct UV absorbance spectrum, allowing for straightforward quantification. For the parent compound thiourea, absorbance maxima are observed around 196 nm and 236 nm.[10] A preliminary scan should be performed to identify the λ_max for this compound in the chosen solvent.

Workflow for Solubility Determination

The following diagram outlines the complete workflow for the experimental determination of solubility.

Sources

- 1. kar.kent.ac.uk [kar.kent.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 14294-11-2 [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. scribd.com [scribd.com]

- 8. Thiourea - Sciencemadness Wiki [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. UV-Vis Spectrum of Thiourea | SIELC Technologies [sielc.com]

- 11. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-(Pyridin-2-yl)thiourea

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of novel chemical entities in pharmaceutical and materials science. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral characteristics of 1-(Pyridin-2-yl)thiourea, a key heterocyclic building block. While a definitive, fully assigned experimental spectrum is not extensively documented in publicly accessible literature, this document, grounded in established spectroscopic principles and data from closely related analogues, presents a robust, predictive framework for its spectral interpretation. We detail the anticipated chemical shifts, coupling constants, and structural assignments, supported by a rigorous, field-proven experimental protocol for data acquisition and validation. This guide is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the NMR properties of pyridylthiourea derivatives.

Introduction: The Structural Significance of this compound

This compound belongs to a class of compounds that feature prominently in medicinal chemistry and coordination chemistry. The unique arrangement of a pyridine ring, a versatile hydrogen-bond donor/acceptor and metal-coordinating moiety, linked to a thiourea group, known for its diverse biological activities and role as a powerful ligand, makes this molecule a subject of significant interest[1]. Accurate structural characterization is the bedrock of understanding its reactivity, potential biological targets, and application in drug design. NMR spectroscopy provides the most detailed atomic-level insight into the molecular structure in solution, revealing subtle electronic and conformational details crucial for development.

This guide explains the causality behind the expected spectral features, providing not just data, but a validated workflow for confirming the structure of this compound and related analogues.

Molecular Structure and its Spectroscopic Implications

The NMR spectrum of this compound is governed by the interplay of its two key functional groups.

-

The Pyridine Ring: The nitrogen atom's electron-withdrawing nature significantly deshields the protons and carbons of the pyridine ring, particularly at the α (C2/C6) positions. This results in characteristic downfield shifts in both ¹H and ¹³C spectra[2].

-

The Thiourea Moiety: The -(NH-C(=S)-NH₂) group introduces several key features. The thiocarbonyl (C=S) carbon resonates at a very downfield chemical shift in the ¹³C NMR spectrum, typically in the range of 175-185 ppm[3]. The protons on the nitrogen atoms are exchangeable and their signals can be broad, with chemical shifts highly dependent on solvent, concentration, and temperature[4]. Intramolecular hydrogen bonding between a thiourea N-H and the pyridine nitrogen is possible, which can influence the conformation and chemical shifts[5].

The molecule's structure, with atom numbering for NMR assignment purposes, is presented below.

Caption: Self-validating workflow for NMR analysis.

Structural Confirmation with 2D NMR Spectroscopy

While 1D spectra provide the initial data, 2D NMR experiments are indispensable for validating the proposed assignments. The expected key correlations provide a robust network of evidence for the structure.

-

HSQC: Would directly link the predicted proton signals to their corresponding carbon signals (e.g., H6 to C6, H4 to C4, etc.), confirming the one-bond connections.

-

HMBC: Is critical for assigning the non-protonated carbons:

-

C=S (C8): Should show correlations to the N⁷-H proton and the N⁹-H₂ protons.

-

C2: Should show correlations to H6, H3, and the N⁷-H proton.

-

-

COSY: Would show a clear correlation pattern between H3-H4-H5-H6, confirming their connectivity around the pyridine ring.

Sources

- 1. researchgate.net [researchgate.net]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kar.kent.ac.uk [kar.kent.ac.uk]

- 5. N-(2-Furoyl)-N′-(2-pyridyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the FT-IR Spectroscopy of N-di(pyridin-2-yl) Thiourea Derivatives

Abstract: N-di(pyridin-2-yl) thiourea (DPPT) and its derivatives represent a class of compounds with significant potential in coordination chemistry and drug development, owing to their versatile metal-chelating properties and demonstrated biological activities.[1] Fourier-Transform Infrared (FT-IR) spectroscopy stands as an indispensable, first-line analytical technique for the structural elucidation of these molecules. It provides a rapid, non-destructive method to confirm synthesis, identify key functional groups, and critically, to probe the coordination behavior of these ligands with metal centers. This guide offers a detailed exploration of the FT-IR spectroscopy of DPPT derivatives, moving from fundamental molecular vibrations to practical experimental protocols and advanced spectral interpretation for researchers, chemists, and drug development professionals.

The Molecular Canvas: Structure and Key Vibrational Modes

The foundational step in interpreting the FT-IR spectrum of any DPPT derivative is to understand its molecular architecture. The structure is characterized by a central thiourea core (N-C(=S)-N) flanked by two pyridin-2-yl substituents. This arrangement presents several key functional groups, each with characteristic vibrational modes that serve as diagnostic markers in the infrared spectrum.

The primary vibrational modes of interest are:

-

N-H Stretching: Associated with the secondary amine groups of the thiourea moiety.

-

Aromatic C-H Stretching: Originating from the pyridine rings.

-

Pyridine Ring Vibrations: Complex modes involving C=C and C=N stretching within the aromatic rings.

-

Thioamide Vibrations: These are not pure C=S or C-N stretches but are coupled vibrations, typically categorized as Thioamide bands I, II, III, and IV. These are particularly sensitive to the molecule's electronic environment and coordination state.

Caption: Key structural components of DPPT and their corresponding IR vibrational regions.

Acquiring High-Fidelity Spectra: A Practical Workflow

The quality of an FT-IR spectrum is paramount for accurate interpretation. The following protocol outlines a self-validating system for obtaining high-quality data for solid DPPT derivatives using the KBr pellet method, which is ideal for avoiding solvent interference.

Experimental Protocol: KBr Pellet Preparation and Analysis

Rationale: This method involves dispersing the solid sample in a dry, IR-transparent matrix (potassium bromide). The choice of KBr is due to its lack of absorbance in the mid-IR region (4000-400 cm⁻¹). The critical factor for success is the complete exclusion of moisture, as water exhibits strong, broad O-H stretching and H-O-H bending bands that can obscure key spectral features.

Step-by-Step Methodology:

-

Drying: Place approximately 100 mg of spectroscopic grade KBr powder in an agate mortar. Gently heat in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Separately, ensure the DPPT derivative sample is thoroughly dry.

-

Sample Mixing: Transfer the hot KBr to the mortar. Add 1-2 mg of the DPPT derivative. The ideal ratio is approximately 1:100 sample to KBr.

-

Grinding: Grind the mixture immediately and vigorously with an agate pestle for 3-5 minutes. The goal is to achieve a fine, homogenous powder with a particle size smaller than the wavelength of the IR radiation to minimize scattering effects (Christiansen effect).

-

Pellet Pressing: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 7-10 tons) for 2-3 minutes under vacuum to create a transparent or translucent disc. A cloudy or opaque pellet indicates insufficient grinding or the presence of moisture.

-

Background Acquisition: Place the empty, clean sample holder into the FT-IR spectrometer. Run a background scan (typically 16-32 scans at 4 cm⁻¹ resolution). This is a critical self-validation step, as it records the spectral signature of the atmospheric H₂O and CO₂, which will be digitally subtracted from the sample spectrum.

-

Sample Acquisition: Mount the KBr pellet in the sample holder and acquire the sample spectrum using the same instrument parameters as the background scan.

Caption: Logical workflow for determining the coordination mode of DPPT from FT-IR data.

Conclusion

FT-IR spectroscopy is a powerful and accessible tool for the comprehensive characterization of N-di(pyridin-2-yl) thiourea derivatives. By understanding the origins of the key vibrational bands associated with the pyridyl and thioamide moieties, researchers can confidently verify molecular structures. More powerfully, by systematically analyzing the shifts in these diagnostic bands upon metal complexation, it is possible to elucidate the specific coordination mode of the ligand. This technical guide provides the foundational knowledge and practical protocols necessary to leverage FT-IR spectroscopy to its full potential in the research and development of these promising compounds.

References

-

Fayomi, O. M., Sha’Ato, R., Wuana, R. A., Igoli, J. O., Moodley, V., & Van Zyl, W. E. (2018). Synthesis, Characterization and Antibacterial Studies of Some Metal Complexes of N-DI (Pyridin-2-YL) Thiourea Derivatives. International Research Journal of Pure and Applied Chemistry, 1-31. [Link]

-

S. Poornachandra, & G. Parimala. (2015). Spectroscopic study on Thiourea and Thiosemicarbazide in Non- aqueous media. IOSR Journal of Applied Chemistry. [Link]

-

He, Y., Schwaighofen, A., Falke, S., & Hamm, P. (2022). Elucidating Conformation and Hydrogen-Bonding Motifs of Reactive Thiourea Intermediates. ACS Catalysis, 12(20), 12596–12604. [Link]

-

Al-Hamdani, A. A. S., Shaker, S. A., & Kassim, M. M. (2022). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Molecules, 27(21), 7436. [Link]

-

Singh, P., Singh, A., & Singh, A. (2020). FTIR spectrum of thiourea. ResearchGate. [Link]

-

Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. ResearchGate. [Link]

-